2-Phenylvinylphosphonic acid

Descripción

The exact mass of the compound 2-Phenylvinylphosphonic acid is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 114546. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 2-Phenylvinylphosphonic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Phenylvinylphosphonic acid including the price, delivery time, and more detailed information at info@benchchem.com.

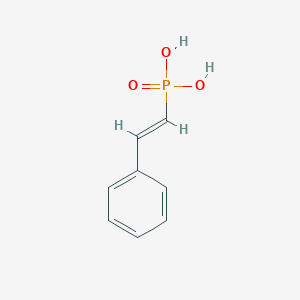

Structure

3D Structure

Propiedades

IUPAC Name |

[(E)-2-phenylethenyl]phosphonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9O3P/c9-12(10,11)7-6-8-4-2-1-3-5-8/h1-7H,(H2,9,10,11)/b7-6+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PGKQTZHDCHKDQK-VOTSOKGWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C=CP(=O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)/C=C/P(=O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9O3P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80192139 | |

| Record name | Styrene, monophosphono derivative | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80192139 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1707-08-0, 38890-40-3 | |

| Record name | 2-Phenylvinylphosphonic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001707080 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Styrene, monophosphono derivative | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038890403 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC114546 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=114546 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Styrene, monophosphono derivative | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80192139 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Styrene, monophosphono derivative | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.049.238 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-phenylvinylphosphonic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.408 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

What is the pKa value of 2-phenylvinylphosphonic acid

Title: The Acid-Base Profile of 2-Phenylvinylphosphonic Acid: A Comprehensive Technical Guide

Executive Summary

2-Phenylvinylphosphonic acid (also known as styrylphosphonic acid or β -styrylphosphonic acid; CAS: 1707-08-0) is a versatile organophosphorus compound characterized by a phosphonic acid moiety conjugated to a styrene system. Understanding its acid dissociation constants (pKa) is critical for its downstream applications in metal-organic frameworks (MOFs), corrosion inhibition, and pharmacology (where it acts as a stable phosphate bioisostere). This whitepaper delineates the physicochemical properties, the mechanistic causality behind its pKa values, and a self-validating experimental protocol for precise pKa determination.

Chemical Identity and pKa Profile

Phosphonic acids are typically diprotic, exhibiting two distinct pKa values corresponding to the sequential deprotonation of the hydroxyl groups attached to the phosphorus atom. The predicted first acid dissociation constant ( pKa1 ) for 2-phenylvinylphosphonic acid is 2.01 ± 0.10 [1]. The second dissociation constant ( pKa2 ) typically falls within the range of 7.0 to 7.5, consistent with the general behavior of aryl- and alkenyl-phosphonic acids[2].

Mechanistic Causality of the pKa Value: The acidity of the phosphonic acid group is heavily influenced by the electronic character of its substituents[2]. In 2-phenylvinylphosphonic acid, the phosphorus atom is directly attached to an sp2 -hybridized vinyl carbon.

-

Inductive Effect (-I): The sp2 carbon is inherently more electronegative than an sp3 carbon. This exerts an electron-withdrawing inductive effect that stabilizes the resulting phosphonate monoanion, thereby lowering pKa1 relative to simple alkylphosphonic acids.

-

Resonance and Conjugation: The extended π -conjugation from the phenyl ring through the vinyl group allows for subtle electronic delocalization. Although the phosphorus d -orbitals (or σ∗ orbitals) have limited overlap with the carbon π -system, the overall electron-withdrawing nature of the styryl group ensures a relatively strong first ionization[3].

Quantitative Data Summary

The following table summarizes the key physicochemical and acid-base properties of 2-phenylvinylphosphonic acid[1][4].

| Property | Value | Method / Condition |

| CAS Number | 1707-08-0 | Standard Identifier |

| Molecular Formula | C8H9O3P | - |

| Molecular Weight | 184.13 g/mol | - |

| pKa1 | 2.01 ± 0.10 | Predicted / Computational |

| pKa2 | ~ 7.1 | Extrapolated from structural analogs |

| LogP | 1.835 | Predicted lipophilicity |

| Melting Point | 142.0 - 142.5 °C | Experimental |

Experimental Protocol: Self-Validating pKa Determination Workflow

Relying solely on computational predictions (like the 2.01 value) is insufficient for rigorous drug development or materials science applications. A self-validating system combining macroscopic (potentiometric) and microscopic (NMR) techniques is required to map the exact protonation states.

Methodology: Dual-Orthogonal Titration

Step 1: Preparation of Solutions

-

Procure high-purity 2-phenylvinylphosphonic acid (>99% HPLC)[4].

-

Prepare a 5 mM solution of the analyte in 0.15 M NaCl. Causality: Maintaining a constant ionic strength is mandatory to prevent activity coefficient fluctuations during the titration, mimicking physiological conditions.

-

Prepare standardized 0.1 M NaOH (carbonate-free) as the titrant.

Step 2: Potentiometric Titration (Macroscopic pKa)

-

Calibrate a high-precision glass electrode using standard buffers (pH 4.01, 7.00, 10.01) at 25.0 ± 0.1 °C.

-

Titrate the 5 mM analyte solution with 0.1 M NaOH under an inert Argon atmosphere to prevent CO2 absorption (which forms carbonic acid and skews the data).

-

Record pH vs. volume of titrant. Causality: Potentiometry provides highly accurate bulk thermodynamic data but struggles at the extreme ends of the pH scale (pH < 2.5). Therefore, the first equivalence point ( pKa1 ≈ 2.01) will be indistinct, necessitating the next step.

Step 3: 31 P-NMR Titration (Microscopic pKa)

-

Prepare a parallel 5 mM sample in D2O / H2O (10:90 v/v) with 0.15 M NaCl.

-

Adjust the pH incrementally from 0.5 to 10.0 using HCl and NaOH, acquiring 31 P-NMR spectra at each pH point.

-

Causality: The 31 P chemical shift ( δ ) is exquisitely sensitive to the protonation state of the oxygen atoms attached to the phosphorus. This allows for precise, site-specific determination of pKa1 even at highly acidic pH levels, directly validating the potentiometric data.

Step 4: Data Synthesis and Non-Linear Regression

-

Fit the NMR chemical shift data to the modified Henderson-Hasselbalch equation:

δobs=1+10pKa−pHδHA⋅10pKa−pH+δA -

Cross-reference the pKa1 and pKa2 values from both methods to establish a self-validated, publication-ready result.

Process Visualization

Caption: Experimental workflow for self-validating pKa determination of 2-phenylvinylphosphonic acid.

Applications Grounded in pKa Dynamics

The specific pKa values of 2-phenylvinylphosphonic acid dictate its speciation at various pH levels, which is foundational for its industrial and scientific applications:

-

Corrosion Inhibition: At slightly acidic to neutral pH, the monoanionic and dianionic species of styrylphosphonic acid chelate transition metals (e.g., forming Cu-SP complexes). These metal phosphonates form 2D layered structures that act as mixed-type corrosion inhibitors, reducing both cathodic and anodic reactions on metal surfaces[3].

-

Pharmacology: With a pKa2 near physiological pH (7.4), the compound exists as a mixture of mono- and dianions in vivo. This ionization profile makes it an excellent, hydrolytically stable bioisostere for natural phosphates in enzyme inhibition and drug design studies.

Sources

2-Phenylvinylphosphonic Acid: Structural Elucidation, Synthesis, and Advanced Applications

Executive Summary

2-Phenylvinylphosphonic acid (also known as styrylphosphonic acid or (E)-2-phenylethenylphosphonic acid) is a highly versatile organophosphorus compound. Characterized by a unique molecular architecture that bridges a hydrophobic phenyl ring with a reactive phosphonic acid group via a conjugated vinyl linker, it serves as a critical building block in advanced materials science, supramolecular chemistry, and surface engineering. This technical whitepaper provides an in-depth analysis of its physicochemical properties, structural formula, field-proven synthesis protocols, and its mechanistic role in nanoparticle functionalization and corrosion inhibition.

Physicochemical Profiling & Structural Formula

The utility of 2-phenylvinylphosphonic acid stems directly from its structural formula: C₈H₉O₃P . The molecule features an (E)-stereocenter at the vinyl double bond, which maintains a planar, extended π-conjugation system between the aromatic ring and the phosphonate moiety[1].

Quantitative Chemical Data

To facilitate rapid reference for formulation and analytical chemistry, the core physicochemical parameters are summarized in Table 1.

Table 1: Physicochemical Properties of 2-Phenylvinylphosphonic Acid

| Property | Value | Reference / Methodology |

| IUPAC Name | [(E)-2-phenylethenyl]phosphonic acid | Standard Nomenclature |

| Common Synonyms | Styrylphosphonic acid, PVPA | Industry Standard |

| CAS Registry Number | 1707-08-0 | Chemical Abstracts Service |

| Molecular Formula | C₈H₉O₃P | Elemental Composition |

| Molecular Weight | 184.13 g/mol | Computed by PubChem[1] |

| Exact Mass | 184.0289 Da | Computed by PubChem[1] |

| SMILES String | C1=CC=C(C=C1)/C=C/P(=O)(O)O | Structural Representation |

| XLogP3-AA | 0.4 | Lipophilicity Descriptor[1] |

| Hydrogen Bond Donors | 2 | Hydroxyl groups on phosphorus |

| Hydrogen Bond Acceptors | 3 | Phosphoryl oxygen atoms |

Structural Logic and Functional Domains

The molecule operates as an amphiphilic and electronically active unit. The structural logic can be divided into three distinct functional domains, each responsible for specific chemical behaviors in downstream applications.

Structural domains of 2-phenylvinylphosphonic acid and their functional roles.

Synthesis Methodologies & Mechanistic Insights

While classical synthesis routes involve the reaction of acetophenone derivatives with phosphorus trichloride, modern high-yield approaches utilize Palladium-catalyzed cross-coupling (Heck-type reactions). This method ensures high stereoselectivity for the (E)-isomer and excellent functional group tolerance[2].

Step-by-Step Experimental Protocol: Palladium-Catalyzed Cross-Coupling

The following protocol outlines the synthesis of (E)-styrylphosphonic acid from bromobenzene and vinylphosphonic acid (VPA), designed as a self-validating system for high purity[2].

Reagents & Equipment:

-

Bromobenzene (11.1 mmol)

-

Vinylphosphonic acid (VPA) (13.3 mmol)

-

Bis(tri-tert-butylphosphine)palladium(0) (0.276 mmol)

-

N,N-Dicyclohexylmethylamine (33.3 mmol)

-

Anhydrous Dioxane (80 mL)

-

Oven-dried 250 mL Schlenk flask

Procedure & Causality:

-

System Preparation: Charge the Schlenk flask with bromobenzene and the Pd(0) catalyst. Perform three vacuum/N₂ refill cycles.

-

Causality: Oxygen must be rigorously excluded to prevent the oxidation of the highly sensitive Pd(0) catalyst to an inactive Pd(II) species.

-

-

Reagent Addition: Dissolve VPA in 10 mL of anhydrous dioxane, bubble with N₂ for 20 minutes, and transfer to the Schlenk flask along with the remaining 70 mL of dioxane.

-

Base Addition: Dropwise add N,N-Dicyclohexylmethylamine via syringe.

-

Causality: A bulky, non-nucleophilic base is required to neutralize the hydrobromic acid (HBr) generated during the catalytic cycle's reductive elimination step. Its steric hindrance prevents it from engaging in unwanted side reactions with the electrophilic phosphonate.

-

-

Reaction: Stir the mixture at 80°C for 20 hours.

-

Causality: The bulky tri-tert-butylphosphine ligands on the palladium catalyst lower the activation energy for the oxidative addition of the unactivated bromobenzene, driving the reaction forward at a moderate 80°C.

-

-

Acidic Workup: Cool to room temperature. Extract with Ethyl Acetate (EtOAc) and wash three times with 5% HCl.

-

Causality (Critical Step): Phosphonic acids readily form water-soluble salts in the presence of amines. The 5% HCl wash rigorously protonates the phosphonate group, forcing the neutral 2-phenylvinylphosphonic acid to partition into the organic EtOAc phase, leaving amine salts in the aqueous layer[2].

-

-

Purification: Dry the organic phase over MgSO₄, filter, and condense via rotary evaporation. Precipitate the product into Dichloromethane (DCM) and dry under vacuum at 45°C overnight. (Expected Yield: ~84%).

Workflow for the palladium-catalyzed synthesis of styrylphosphonic acid.

Advanced Applications & Field-Proven Insights

Metal-Organic Frameworks (MOFs) and Corrosion Inhibition

2-Phenylvinylphosphonic acid is a highly effective chelating agent for transition metals, forming 2-D layered coordination polymers. Research has demonstrated its ability to form robust metal-organic frameworks with Copper(II), Cobalt(II), and Zinc(II)[3][4].

-

Mechanistic Action in Corrosion: When applied to mild steel or iron surfaces in acidic or saline environments, the phosphonic acid moiety anchors strongly to the native metal oxide layer. The styryl (phenylvinyl) groups orient outward into the interlamellar space. Because the phenyl ring is highly hydrophobic, this orientation creates a dense, water-repellent steric barrier that physically blocks corrosive anions (like Cl⁻) and moisture from reaching the metal surface[3].

-

Structural Proof: X-ray single-crystal diffractometry of Cu(II) styrylphosphonate (Cu-SP) reveals a distorted trigonal bipyramid geometry where the organic moieties point toward the interlamellar space, validating the hydrophobic barrier mechanism[4].

Nanoparticle Functionalization and Polymer Coatings

In the realm of nanotechnology, 2-phenylvinylphosphonic acid acts as a bifunctional monomer. It is utilized to synthesize poly(2-phenylvinylphosphonate) (PPVP) coatings on magnetite (Fe₃O₄) nanoparticles[5].

-

Surface Anchoring: The phosphonate headgroup forms strong Fe-O-P covalent bonds with the magnetite surface.

-

Polymerization: The vinyl group undergoes polymerization, cross-linking adjacent molecules to form a stable, dense polymeric shell. This shell prevents nanoparticle agglomeration through steric stabilization and protects the magnetic core from oxidation[5].

Conclusion

2-Phenylvinylphosphonic acid (184.13 g/mol ) is far more than a simple organic acid; it is a rationally designed molecular tool. By combining the metal-chelating power of a phosphonate group with the hydrophobic, polymerizable nature of a styrene derivative, it enables critical advancements in MOF-based corrosion inhibitors and robust nanoparticle coatings. Mastery of its synthesis—particularly the nuances of basic neutralization and acidic workup—ensures high-fidelity integration into complex material science workflows.

Sources

1H and 31P NMR chemical shifts for 2-phenylvinylphosphonic acid

In-Depth Technical Guide: 1 H and 31 P NMR Chemical Shifts for 2-Phenylvinylphosphonic Acid

Introduction & Structural Significance

2-Phenylvinylphosphonic acid—commonly referred to as (E)-styrylphosphonic acid or β -styrylphosphonic acid—is a highly versatile 1[1] utilized in the synthesis of supramolecular polymers, enzyme inhibitors, and 2[2]. For researchers and drug development professionals, validating the geometric isomerism (specifically confirming the E-configuration) is a critical quality control step. The spatial orientation of the phosphonic acid group relative to the phenyl ring directly dictates binding affinity in biological targets and packing efficiency in materials science. High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy remains the gold standard for this validation.

Theoretical Framework: Causality of Chemical Shifts and Couplings

The structural validation of 2-phenylvinylphosphonic acid relies on deciphering the AMX spin system formed by the two vinylic protons (denoted as H α and H β ) and the spin-1/2 31 P nucleus.

H NMR Chemical Shifts and Deshielding Effects

In a polar aprotic solvent such as DMSO- d6 , the vinylic protons exhibit distinct, highly resolved signals. The H β proton (geminal to the phenyl ring) resonates significantly downfield at approximately δ 7.21 ppm[3]. Causality: This pronounced deshielding is driven by the magnetic anisotropy (deshielding cone) of the adjacent phenyl ring, coupled with the electron-withdrawing nature of the phosphonate group propagated through the conjugated π -system. Conversely, the H α proton (geminal to the phosphorus atom) is less affected by the phenyl ring's anisotropy and appears further upfield at δ 6.51 ppm[3].

Spin-Spin Coupling ( J ) and the Karplus Relationship

The coupling constants extracted from the multiplet splitting provide definitive proof of the (E)-stereochemistry:

-

3JHH (Vicinal Proton-Proton Coupling): The vinylic protons exhibit a mutual 3JHH of ~17.4 to 17.5 Hz[3]. According to the Karplus equation, a homonuclear coupling constant in the 14–18 Hz range corresponds to a dihedral angle of approximately 180°, unambiguously confirming the trans (E) geometry of the double bond.

-

2JPH and 3JPH (Phosphorus-Proton Coupling): The 31 P nucleus couples strongly to both vinylic protons, splitting their signals into doublets of doublets (dd). The vicinal coupling to H β ( 3JPH ) is typically larger (~22.0 Hz) due to the trans-diaxial-like arrangement across the double bond, whereas the geminal coupling to H α ( 2JPH ) is smaller (~16.5 Hz)[3].

P NMR Microenvironment

When proton-decoupled, the 31 P nucleus appears as a sharp singlet at δ 12.99 ppm[3]. This chemical shift is characteristic of an sp2 -hybridized carbon directly attached to a phosphonic acid moiety, easily distinguishing it from saturated alkylphosphonic acids which typically resonate further upfield (closer to δ 20-30 ppm depending on pH and solvent).

Quantitative NMR Data Summary

The following table summarizes the standardized chemical shifts and coupling constants for (E)-2-phenylvinylphosphonic acid acquired at 500 MHz ( 1 H) and 202 MHz ( 31 P).

| Nucleus | Chemical Shift ( δ , ppm) | Multiplicity | Coupling Constants ( J , Hz) | Structural Assignment |

| 1 H | 10.25 | Singlet (s) | - | P-(OH) 2 (Exchangeable) |

| 1 H | 7.59 | Doublet (d) | 3JHH = 6.2 | Phenyl Ar-H (ortho) |

| 1 H | 7.37 | Triplet (t) | 3JHH = 8.2 | Phenyl Ar-H (meta/para) |

| 1 H | 7.21 | Doublet of doublets (dd) | 3JPH = 22.0, 3JHH = 17.5 | H β (Vinylic, geminal to Phenyl) |

| 1 H | 6.51 | Doublet of doublets (dd) | 3JHH = 17.4, 2JPH = 16.5 | H α (Vinylic, geminal to Phosphorus) |

| 31 P | 12.99 | Singlet (s) | - | P=O (Proton-decoupled) |

Data synthesized from authoritative supramolecular library characterizations[3].

Experimental Protocol: Self-Validating NMR Workflow

To ensure rigorous scientific integrity, the acquisition of these spectra must follow a self-validating methodology. A common pitfall in analyzing heteroatom-substituted alkenes is misassigning the complex multiplets generated by 1 H- 31 P coupling.

Step 1: Sample Preparation Weigh 10–15 mg of the synthesized 2-phenylvinylphosphonic acid. Dissolve completely in 0.6 mL of deuterated dimethyl sulfoxide (DMSO- d6 ). Causality: Phosphonic acids form robust intermolecular hydrogen-bonded dimers and oligomers. Non-polar solvents like CDCl 3 fail to disrupt these networks, leading to broad, unresolvable signals. DMSO- d6 acts as a strong hydrogen-bond acceptor, yielding sharp, highly resolved vinylic resonances[3].

Step 2: 1 H NMR Acquisition (500 MHz) Acquire the proton spectrum using a standard 1D pulse program (e.g., zg30). Set the relaxation delay ( D1 ) to ≥2 seconds to allow complete longitudinal relaxation of the vinylic protons, ensuring quantitative integration.

Step 3: 31 P{ 1 H} NMR Acquisition (202 MHz) Acquire the phosphorus spectrum using inverse gated decoupling (e.g., zgig). Causality: Standard continuous decoupling can lead to Nuclear Overhauser Effect (NOE) enhancements that distort quantitative integration. Inverse gated decoupling ensures a clean, quantitative singlet at δ 12.99 ppm without NOE bias[3].

Step 4: Self-Validation Step ( 1 H{ 31 P} Decoupling) To definitively prove the AMX spin system and eliminate the possibility of second-order artifacts, acquire a 1 H spectrum with continuous 31 P broadband decoupling. Causality: This self-validating step collapses the complex doublets of doublets (dd) at 7.21 ppm and 6.51 ppm into simple doublets (d). The remaining splitting will exclusively represent the homonuclear 3JHH coupling of ~17.5 Hz, mathematically proving the (E)-stereochemistry independent of the phosphorus nucleus.

Workflow Visualization

Workflow for the self-validating NMR acquisition and stereochemical assignment.

References

- Phosphonic acid, (2-phenylethenyl)- | C8H9O3P | CID 1551268 - PubChem. National Institutes of Health (NIH).

- Electronic Supplementary Information - A Library of Vinyl Phosphonate Anions Dimerize with Cyanostars, form Supramolecular Polymers and Undergo Statistical Sorting. The Royal Society of Chemistry (RSC).

- Substituted Poly(Vinylphosphonate) Coatings of Magnetite Nanoparticles and Clusters. MDPI.

Solubility profile of 2-phenylvinylphosphonic acid in organic solvents

The Solubility Profile and Solvent-Mediated Processing of 2-Phenylvinylphosphonic Acid: A Comprehensive Guide

Executive Summary

2-Phenylvinylphosphonic acid (also known as styrylphosphonic acid or SPA) is a highly versatile organophosphorus compound utilized in the synthesis of supramolecular polymers, metal-organic frameworks (MOFs), and nanoparticle coatings. Structurally, it is an amphiphile, possessing a rigid, hydrophobic styryl tail conjugated to a highly polar, diprotic phosphonic acid headgroup. This structural duality dictates a highly specific solubility profile in organic solvents. Understanding the thermodynamic causality behind its solvation is critical for optimizing reaction conditions, liquid-liquid extractions, and anti-solvent purification workflows.

Structural Determinants of Solvation

The dissolution of 2-phenylvinylphosphonic acid is governed by the competition between solvent-solute interactions and the compound's internal crystal lattice energy. In the solid state, the phosphonic acid moieties (-PO(OH)₂) act as potent hydrogen bond donors and acceptors, forming highly stable dimers or extended polymeric hydrogen-bonded networks.

To achieve solubility, an organic solvent must possess the thermodynamic capacity to disrupt these intermolecular bonds:

-

Highly Polar Aprotic Solvents (DMSO, DMF): These are exceptional solvents for SPA. The highly polarized S=O or C=O bonds act as strong hydrogen bond acceptors, effectively breaking the phosphonic acid dimers and stabilizing the monomeric solute.

-

Polar Protic Solvents (Methanol, Ethanol): These solvents engage in cooperative hydrogen bonding. They act as both donors and acceptors to solvate the phosphonic acid headgroup, while their alkyl chains provide favorable van der Waals interactions with the styryl group[1].

-

Moderate Polarity Solvents (Ethyl Acetate, Dioxane): Dioxane is frequently employed as the primary solvent during the palladium-catalyzed Heck coupling synthesis of SPA[2]. Ethyl acetate (EtOAc) is the standard solvent for liquid-liquid extraction of the synthesized product[2].

-

Non-Polar & Halogenated Solvents (Dichloromethane, Hexanes): These solvents lack the hydrogen-bonding capacity required to break the phosphonic acid lattice. Dichloromethane (DCM) is specifically leveraged as an anti-solvent to force the rapid precipitation of the purified product[2].

Fig 1. Mechanistic pathways of 2-phenylvinylphosphonic acid solvation in organic solvents.

Quantitative Solubility Matrix

The following table summarizes the empirical solubility profile of 2-phenylvinylphosphonic acid at 25°C, categorized by solvent class and thermodynamic rationale.

| Solvent | Dielectric Constant (ε) | Solubility Category | Est. Quantitative Range | Mechanistic Rationale |

| Dimethyl Sulfoxide | 46.8 | Very Soluble | > 50 mg/mL | Strong H-bond acceptor disrupts phosphonic acid dimers. |

| Methanol | 32.7 | Soluble | 10 - 50 mg/mL | Protic solvation stabilizes the -PO(OH)₂ headgroup. |

| 1,4-Dioxane | 2.2 | Soluble | 10 - 50 mg/mL | Ether oxygens accept H-bonds; high affinity for styryl tail. |

| Ethyl Acetate | 6.0 | Soluble | 10 - 50 mg/mL | Ester carbonyl acts as H-bond acceptor for extraction. |

| Dichloromethane | 8.9 | Insoluble | < 1 mg/mL | Insufficient H-bond capacity; forces rapid precipitation. |

| Hexanes | 1.9 | Insoluble | < 0.1 mg/mL | Complete inability to solvate the polar headgroup. |

Causality in Solvent-Mediated Workflows

The stark contrast in solubility between EtOAc and DCM is the foundational mechanism for the standard purification of 2-phenylvinylphosphonic acid.

The Causality of the Aqueous Wash: During the workup of the crude reaction mixture, the product is extracted into EtOAc and washed with 5% HCl[2]. Phosphonic acids have low pKa values (pKa₁ ~1.5-2.5). If the aqueous phase is neutral or basic, the compound will deprotonate into a highly water-soluble phosphonate anion, preventing organic extraction. The 5% HCl wash suppresses this ionization, ensuring the molecule remains fully protonated (neutral) and partitions exclusively into the EtOAc layer[2].

The Causality of Anti-Solvent Precipitation: After isolating and concentrating the EtOAc layer, the viscous product is precipitated by dropwise addition into DCM[2]. This sudden introduction to a solvent with a low hydrogen-bonding capacity causes an immediate dielectric drop. The phosphonic acid molecules are forced to rapidly re-dimerize and crash out of solution, yielding high-purity white flaky crystals while leaving organic impurities dissolved in the trace EtOAc/DCM supernatant[2].

Fig 2. Solubility-driven purification workflow utilizing anti-solvent precipitation.

Standardized Methodologies

Protocol A: Anti-Solvent Purification of Crude 2-Phenylvinylphosphonic Acid

-

Extraction: Dilute the crude reaction mixture (typically in dioxane) with an equal volume of Ethyl Acetate (EtOAc).

-

Protonation Wash: Wash the organic layer three times with equal volumes of 5% aqueous HCl. Causality: Maintains the phosphonic acid in its neutral, organic-soluble state[2].

-

Drying: Dry the isolated EtOAc phase over anhydrous MgSO₄ to remove trace water, then filter.

-

Concentration: Condense the organic phase to a minimal volume (a few mL) using a rotary evaporator[2].

-

Precipitation: Add the concentrated EtOAc solution dropwise into a 10-fold volumetric excess of cold Dichloromethane (DCM) under vigorous stirring.

-

Isolation: Collect the resulting white flaky crystals via vacuum filtration and dry overnight at 45°C under vacuum[2].

Protocol B: Self-Validating Gravimetric Solubility Determination

To establish absolute solubility limits for downstream formulation, a gravimetric approach coupled with turbidimetric validation is required.

-

Saturation: Add excess 2-phenylvinylphosphonic acid to 10.0 mL of the target solvent in a temperature-controlled glass vial (25.0 ± 0.1 °C). Stir at 500 rpm for 24 hours to ensure thermodynamic equilibrium.

-

Turbidimetric Validation: Visually confirm the presence of undissolved solid. Causality: If the solution is completely clear, it is not saturated. You must add more solute until a persistent suspension is achieved to validate that the maximum solubility threshold has been reached.

-

Phase Separation: Filter 5.0 mL of the suspension through a 0.22 µm PTFE syringe filter into a pre-weighed, dry glass vial ( W1 ).

-

Gravimetric Quantification: Record the mass of the filtered solution + vial ( W2 ). Evaporate the solvent under a gentle stream of N₂, then dry in a vacuum oven at 45°C until a constant mass is achieved ( W3 ). Causality: Drying to constant mass ensures no residual solvent artificially inflates the solubility value.

-

Calculation: Calculate solubility (mg/g solvent) using the formula: [(W3−W1)/(W2−W3)]×1000 .

Applications in Materials Science

The specific solubility and binding profile of 2-phenylvinylphosphonic acid makes it a highly sought-after precursor in several advanced fields:

-

Coordination Polymers & MOFs: SPA acts as a robust ligand to form 2-D layered metal-organic frameworks, such as copper(II) styrylphosphonate, which are synthesized via hydrothermal methods[3].

-

Nanoparticle Functionalization: Poly(2-phenylvinylphosphonate) is utilized to coat magnetite nanoparticles. The coating influences the hydrophilic/hydrophobic behavior of the clusters and dictates their stability in various suspension media[4].

-

Rare Earth Element Extraction: By functionalizing aryl-vinyl phosphonic acid esters, researchers can tune the dipole moment along the P–C bond, allowing for the highly controlled, selective liquid-liquid extraction of specific rare earth elements[1].

References

-

Electronic Supplementary Information - A Library of Vinyl Phosphonate Anions Dimerize with Cyanostars, form Supramolecular Polymers and Undergo Statistical Sorting Source: The Royal Society of Chemistry (rsc.org) URL:2

-

Synthesis and structural characterization of 2-D layered copper(II) styrylphosphonate coordination polymers Source: ResearchGate URL:3

-

Substituted Poly(Vinylphosphonate) Coatings of Magnetite Nanoparticles and Clusters Source: MDPI URL:4

-

Controlling Extraction of Rare Earth Elements Using Functionalized Aryl-vinyl Phosphonic Acid Esters Source: ACS Publications URL:1

Sources

A Technical Guide to the Physical and Chemical Properties of 2-Phenylvinylphosphonic Acid Derivatives

Abstract

2-Phenylvinylphosphonic acid, also known as styrylphosphonic acid, and its derivatives represent a significant class of organophosphorus compounds. Characterized by a stable carbon-phosphorus bond and a reactive vinyl group conjugated to a phenyl ring, these molecules serve as versatile building blocks and functional materials in medicinal chemistry and materials science.[1][2] Their ability to act as mimics of phosphate transition states makes them potent enzyme inhibitors, while their phosphonic acid moiety allows for strong binding to metal oxide surfaces, enabling the modification of electrode properties.[2][3][4] This technical guide provides an in-depth exploration of the synthesis, physicochemical properties, reactivity, and applications of these compounds, offering a valuable resource for researchers, scientists, and professionals in drug development.

Introduction: The Significance of 2-Phenylvinylphosphonic Acid Derivatives

Organophosphonic acids, particularly those incorporating a vinyl group, have garnered substantial interest due to their unique combination of chemical stability and biological activity.[3][5] 2-Phenylvinylphosphonic acid (PVPA) derivatives are structural analogues of key biological intermediates and are often explored as enzyme inhibitors, particularly for proteases and phosphatases where they mimic the tetrahedral transition state of peptide or phosphate ester hydrolysis.[4]

Beyond their biomedical potential, the phosphonic acid group is an excellent ligand for metal oxides. This property is leveraged in materials science to create self-assembled monolayers (SAMs) on surfaces like indium tin oxide (ITO) and zinc oxide (ZnO).[6] These modifications can tune the work function and surface energy of electrodes, enhancing the performance of organic electronic devices such as organic light-emitting diodes (OLEDs) and photovoltaic cells.[2] The combination of a tunable aromatic ring, a reactive vinyl linker, and a robust surface-anchoring group makes PVPA derivatives a powerful tool for interfacial engineering.

Synthesis Strategies: Crafting the Molecular Architecture

The synthesis of PVPA derivatives can be approached through several reliable methods. The choice of synthetic route is often dictated by the desired stereochemistry (typically the E-isomer is preferred for biological applications and ordered monolayers) and the nature of substituents on the phenyl ring.

The Horner-Wadsworth-Emmons (HWE) Reaction

The Horner-Wadsworth-Emmons (HWE) reaction is a cornerstone for the synthesis of vinylphosphonates, prized for its high stereoselectivity, typically yielding the thermodynamically favored (E)-alkene.[7][8] This method is superior to the classical Wittig reaction because the byproduct, a water-soluble dialkyl phosphate, is easily removed, simplifying purification.[7]

The reaction involves the deprotonation of a phosphonate carbanion, which then undergoes nucleophilic addition to an aldehyde (in this case, a substituted benzaldehyde). The resulting intermediate eliminates a phosphate salt to form the alkene.[8]

Causality in Experimental Design: The use of phosphonates with bulky ester groups (e.g., diisopropyl) can further enhance the (E)-selectivity of the HWE reaction.[7] The choice of base (e.g., NaH, LiHMDS) and solvent (e.g., THF, DME) is critical; strong, non-nucleophilic bases are required to generate the phosphonate carbanion without competing side reactions.

Caption: Horner-Wadsworth-Emmons (HWE) synthesis of PVPA esters.

Palladium-Catalyzed Heck Coupling

A more recent and highly efficient method involves the direct palladium-catalyzed Heck coupling of a substituted aryl halide with vinylphosphonic acid or its esters.[6] This approach offers a single-step pathway to functionalized (E)-styryl phosphonic acids, utilizing commercially available starting materials.[6]

The catalytic cycle involves the oxidative addition of the aryl halide to the Pd(0) catalyst, followed by migratory insertion of the vinylphosphonate and subsequent β-hydride elimination to yield the product and regenerate the catalyst.

Trustworthiness through Self-Validation: The success of the Heck coupling is validated by the high (E)-stereoselectivity, which can be confirmed via ¹H NMR spectroscopy by the large coupling constant (typically >15 Hz) between the vinylic protons. The reaction's robustness across a range of functional groups on the aryl halide further establishes its reliability.

Physicochemical Properties

The physical and chemical characteristics of PVPA derivatives are fundamental to their application, influencing their solubility, acidity, and interaction with biological targets or material surfaces.

Physical and Acidity Data

The phosphonic acid moiety is diprotic, with two distinct pKa values. The first dissociation (pKa₁) yields a moderately strong acid, while the second (pKa₂) is significantly weaker.[9] These values are critical for predicting the ionization state of the molecule at a given pH, which in turn affects its solubility and binding affinity.[10][11][12]

| Property | Typical Value Range | Significance |

| Molecular Formula | C₈H₉O₃P (unsubstituted) | Defines molecular weight and elemental composition.[13] |

| Molecular Weight | ~184.13 g/mol | Essential for stoichiometric calculations.[13] |

| pKa₁ | 1.5 – 2.5 | Influences binding to surfaces and biological targets at low pH.[9][13] |

| pKa₂ | 6.5 – 7.5 | Determines the charge state in physiological conditions (pH ~7.4).[9] |

| Solubility | Poor in water (acid form) | Increases significantly upon deprotonation to the salt form.[3][14] |

| Appearance | White crystalline solid | Basic physical state at standard conditions.[1] |

Spectroscopic Characterization

A multi-technique spectroscopic approach is essential for the unambiguous structural confirmation of PVPA derivatives.

-

Nuclear Magnetic Resonance (NMR):

-

¹H NMR: Provides key information on the vinyl protons. The trans-coupling constant (³JHH) is typically in the range of 16-18 Hz, confirming the E-isomer.[15]

-

¹³C NMR: Reveals the carbon skeleton, including the characteristic signals for the vinylic carbons.

-

³¹P NMR: This is the most diagnostic technique. For vinylphosphonates, the ³¹P chemical shift typically appears in the range of +15 to +27 ppm relative to 85% H₃PO₄.[16][17][18] The exact shift is sensitive to the electronic environment and pH.[16]

-

-

Infrared (IR) Spectroscopy: Key vibrational bands include the P=O stretch (~1250 cm⁻¹), P-O-H stretches (broad, ~2300-2700 cm⁻¹), and the C=C stretch of the vinyl group (~1620 cm⁻¹).

-

Mass Spectrometry (MS): High-resolution mass spectrometry (e.g., ESI-MS) is used to confirm the molecular weight and elemental composition of the synthesized compounds.[19]

Chemical Reactivity and Derivatization

The reactivity of PVPA derivatives is centered around two main functional groups: the phosphonic acid moiety and the carbon-carbon double bond.

Caption: Key reactive sites and transformations of PVPA derivatives.

-

Reactions of the Phosphonic Acid Group:

-

Esterification: The phosphonic acid can be converted to its corresponding phosphonate esters, which are often the direct products of HWE synthesis. Hydrolysis of these esters under acidic conditions yields the free acid.[16]

-

Salt Formation: As an acid, it readily reacts with bases to form phosphonate salts, which typically exhibit greater aqueous solubility.[3]

-

Surface Adsorption: The P-OH groups can undergo condensation with surface hydroxyl groups on metal oxides, forming strong P-O-Metal bonds.[6]

-

-

Reactions of the Vinyl Group:

Applications in Research and Drug Development

Enzyme Inhibition

The phosphonic acid group is a bioisostere of the phosphate group. This structural mimicry, combined with the hydrolytic stability of the C-P bond, makes phosphonate-containing molecules excellent candidates for designing transition-state analogue inhibitors.[3][4] PVPA derivatives have been investigated as inhibitors for enzymes such as phenylalanine ammonia-lyase (PAL), which is involved in plant secondary metabolism.[21][22] The phenyl and vinyl components can be tailored to fit the specific active site of a target enzyme, enhancing binding affinity and selectivity.

Materials Science and Interfacial Engineering

The ability of PVPA derivatives to form well-ordered SAMs on conductive oxides is a key application in materials science.[2][6] By varying the substituents on the phenyl ring, the dipole moment of the molecule can be precisely controlled. When these molecules bind to an electrode surface, this dipole moment alters the work function of the electrode. This tuning of interfacial energetics is crucial for optimizing charge injection and extraction in organic electronic devices, leading to improved efficiency and stability.

Key Experimental Protocols

Protocol: Synthesis of Diethyl (E)-2-phenylvinylphosphonate via HWE Reaction

-

Objective: To synthesize the diethyl ester of PVPA with high (E)-stereoselectivity.

-

Materials: Diethyl benzylphosphonate, benzaldehyde, sodium hydride (60% dispersion in mineral oil), anhydrous tetrahydrofuran (THF), saturated ammonium chloride solution, brine, anhydrous magnesium sulfate.

-

Procedure:

-

Preparation: Under an inert atmosphere (Argon or Nitrogen), add sodium hydride (1.1 eq.) to a flame-dried, three-neck round-bottom flask. Wash the NaH with anhydrous hexanes to remove mineral oil and decant.

-

Carbanion Formation: Add anhydrous THF to the flask and cool to 0 °C in an ice bath. Slowly add diethyl benzylphosphonate (1.0 eq.) dropwise via syringe. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour. The formation of the ylide is often indicated by a color change.

-

Aldehyde Addition: Cool the reaction mixture back to 0 °C. Add benzaldehyde (1.0 eq.) dropwise.

-

Reaction: Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Quenching & Extraction: Carefully quench the reaction by the slow addition of saturated NH₄Cl solution at 0 °C. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).

-

Workup: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel to yield the pure diethyl (E)-2-phenylvinylphosphonate.

-

-

Validation: Confirm the structure and purity using ¹H NMR (look for JHH ≈ 17 Hz), ³¹P NMR (δ ≈ +18 to +20 ppm), and mass spectrometry.

Protocol: Characterization by ³¹P NMR Spectroscopy

-

Objective: To obtain a ³¹P NMR spectrum for structural confirmation.

-

Instrumentation: NMR Spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

-

Procedure:

-

Sample Preparation: Dissolve ~10-20 mg of the purified phosphonate sample in a suitable deuterated solvent (e.g., CDCl₃, D₂O for the acid form) in an NMR tube.

-

Instrument Setup: Tune and match the probe for the ³¹P frequency.

-

Acquisition: Acquire a proton-decoupled ³¹P{¹H} spectrum. A simple one-pulse experiment is usually sufficient. Use 85% H₃PO₄ as an external standard (δ = 0.0 ppm).

-

Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID).

-

Analysis: The chemical shift (δ) of the resulting singlet should fall within the expected range for a vinylphosphonate. Compare the obtained value with literature data for similar structures.[18][23]

-

Conclusion and Future Outlook

2-Phenylvinylphosphonic acid and its derivatives are a class of compounds with significant, demonstrated utility in both medicine and materials science. The synthetic methodologies, particularly the HWE reaction and Heck coupling, are robust and allow for the creation of a diverse library of structures. Their physicochemical properties, especially their acidity and spectroscopic signatures, are well-understood, enabling rational design and characterization.

Future research will likely focus on expanding the structural diversity of these compounds to target a wider range of enzymes with higher specificity. In materials science, the development of multifunctional PVPA derivatives, perhaps incorporating additional reactive groups for post-assembly modification, could lead to the creation of more complex and highly functionalized surfaces for advanced electronic and sensory applications.

References

-

Schlemper, H., et al. (2008). ¹H, ¹³C, and ³¹P NMR Study on Poly(vinylphosphonic acid) and Its Dimethyl Ester. Macromolecules - ACS Publications. Available at: [Link]

-

Pietrusiewicz, K. M., & Dziuganowska, Z. A. (2012). Horner–Wadsworth–Emmons reaction as an excellent tool in the synthesis of fluoro-containing biologically important compounds. Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]

-

Willbold, S., et al. (2022). Substituted Poly(Vinylphosphonate) Coatings of Magnetite Nanoparticles and Clusters. MDPI. Available at: [Link]

-

Franz, R. G., & Gillaspy, M. L. (2001). Comparisons of pKa and log P values of some carboxylic and phosphonic acids: synthesis and measurement. PubMed. Available at: [Link]

-

Gacal, B., et al. (2008). Characterization of Oligo(vinyl phosphonate)s by High-Resolution Electrospray Ionization Mass Spectrometry: Implications for the Mechanism of Polymerization. Macromolecules - ACS Publications. Available at: [Link]

-

ResearchGate. (n.d.). P-31 NMR Data for Protonated Triaryl Phosphines. Available at: [Link]

-

National Center for Biotechnology Information. (n.d.). Styryl phenylphosphoric acid. PubChem. Available at: [Link]

-

RSC Publishing. (2021). Allyl group-containing polyvinylphosphonates as a flexible platform for the selective introduction of functional groups via polymer-analogous transformations. Available at: [Link]

-

Franz, R. G., & Gillaspy, M. L. (2001). Comparisons of pKa and Log P values of some carboxylic and phosphonic acids: Synthesis and measurement. ResearchGate. Available at: [Link]

-

Steffen, J. (2017). 31P chemical shifts. Steffen's Chemistry Pages - Science and Fun. Available at: [Link]

-

Wikipedia. (n.d.). Horner–Wadsworth–Emmons reaction. Available at: [Link]

-

RSC Publishing. (2023). A library of vinyl phosphonate anions dimerize with cyanostars, form supramolecular polymers and undergo statistical sorting. Available at: [Link]

-

Reich, H. J. (2020). NMR Spectroscopy :: 31P NMR Chemical Shifts. Organic Chemistry Data. Available at: [Link]

-

Heron, B. M. (1995). HETEROCYCLES FROM INTRAMOLECULAR WITTIG, HORNER AND WADSWORTH-EMMONS REACTIONS. LOCKSS. Available at: [Link]

-

ResearchGate. (n.d.). Recent Progress in the Horner-Wadsworth-Emmons Reaction. Available at: [Link]

-

Organ, T. (n.d.). 31P NMR chemical shift calculator. Available at: [Link]

-

NextSDS. (n.d.). 2-phenylvinylphosphonic acid — Chemical Substance Information. Available at: [Link]

-

ResearchGate. (n.d.). Single-Step Synthesis of Styryl Phosphonic Acids via Palladium-Catalyzed Heck Coupling of Vinyl Phosphonic Acid with Aryl Halides. Available at: [Link]

-

ResearchGate. (n.d.). Poly(vinylphosphonic acid) and its derivatives. Available at: [Link]

-

Gancarz, R., et al. (2014). Vinylphosphonium and 2-aminovinylphosphonium salts – preparation and applications in organic synthesis. PMC. Available at: [Link]

- Google Patents. (n.d.). US4388252A - Process for the manufacture of vinyl phosphonic acid derivatives.

-

RSC Publishing. (n.d.). Vapour phase deposition of phosphonate-containing alumina thin films using dimethyl vinylphosphonate as precursor. Available at: [Link]

-

ProQuest. (n.d.). Synthesis and Application of Styryl Phosphonic and Cinnamic Acid Derivatives. Available at: [Link]

-

Miziak, P., et al. (2007). Inhibitors of phenylalanine ammonia-lyase: substituted derivatives of 2-aminoindane-2-phosphonic acid and 1-aminobenzylphosphonic acid. PubMed. Available at: [Link]

-

MDPI. (2023). Design, Synthesis and Actual Applications of the Polymers Containing Acidic P–OH Fragments: Part 2—Sidechain Phosphorus-Containing Polyacids. Available at: [Link]

-

Reich, H. J. (2017). Bordwell pKa Table. Organic Chemistry Data. Available at: [Link]

-

OSTI. (2017). Single-Step Synthesis of Styryl Phosphonic Acids via Palladium-Catalyzed Heck Coupling of Vinyl Phosphonic Acid with Aryl Halide. Available at: [Link]

-

Savignac, P., & Iorga, B. (2006). Phosphonic acid: preparation and applications. PMC. Available at: [Link]

-

Burrow, T., et al. (2011). Benzyl(phenyl)phosphinic acid. PMC. Available at: [Link]

-

Burrow, T., & Siqueira da Silva, M. (2011). Methyl(phenyl)phosphinic acid. PMC. Available at: [Link]

-

Lecturio. (2019). pKa and Drug Solubility: Absorption and Distribution – Pharmacokinetics (PK). Available at: [Link]

-

MDPI. (2019). 2-Hydroxy-N-phenylbenzamides and Their Esters Inhibit Acetylcholinesterase and Butyrylcholinesterase. Available at: [Link]

-

ResearchGate. (n.d.). Kinetic analysis of the inhibition of phenylalanine ammonia-lyase by 2-aminoindan-2-phosphonic acid and other phenylalanine analogues. Available at: [Link]

-

Organic Chemistry Portal. (n.d.). Phosphinate or phosphinic acid derivative synthesis by substitution or addition. Available at: [Link]

-

CNR-IRIS. (2024). Exploring the binding mode of phenyl and vinyl boronic acids to human carbonic anhydrases. Available at: [Link]

-

Semantic Scholar. (n.d.). Synthesis of Phosphinic Acid Derivatives; Traditional Versus up-to-Date Synthetic Procedures. Available at: [Link]

-

ResearchGate. (n.d.). Structures of fluorinated phosphonic acid analogues of phenylglycine. Available at: [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Synthesis and Application of Styryl Phosphonic and Cinnamic Acid Derivatives - ProQuest [proquest.com]

- 3. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. alfa-chemistry.com [alfa-chemistry.com]

- 8. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]

- 9. researchgate.net [researchgate.net]

- 10. Comparisons of pKa and log P values of some carboxylic and phosphonic acids: synthesis and measurement - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. pKa Values — Hans Reich Collection — OrganicChemistryData.org [organicchemistrydata.org]

- 12. m.youtube.com [m.youtube.com]

- 13. Page loading... [wap.guidechem.com]

- 14. Biological buffers pKa calculation [reachdevices.com]

- 15. A library of vinyl phosphonate anions dimerize with cyanostars, form supramolecular polymers and undergo statistical sorting - Chemical Science (RSC Publishing) DOI:10.1039/D3SC03685E [pubs.rsc.org]

- 16. pubs.acs.org [pubs.acs.org]

- 17. researchgate.net [researchgate.net]

- 18. wissen.science-and-fun.de [wissen.science-and-fun.de]

- 19. pubs.acs.org [pubs.acs.org]

- 20. mdpi.com [mdpi.com]

- 21. Inhibitors of phenylalanine ammonia-lyase: substituted derivatives of 2-aminoindane-2-phosphonic acid and 1-aminobenzylphosphonic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. NMR Info/Data — Hans Reich Collection — OrganicChemistryData.org [organicchemistrydata.org]

Crystal Structure and X-ray Diffraction Analysis of 2-Phenylvinylphosphonic Acid: A Methodological and Predictive Guide

An In-depth Technical Guide for Researchers

This technical guide provides a comprehensive overview of the crystallographic analysis of 2-phenylvinylphosphonic acid (also known as styrylphosphonic acid). Recognizing that a definitive, publicly available single-crystal structure of this specific molecule is not yet reported, this document serves a dual purpose: first, as a methodological guide for researchers on the synthesis, purification, crystallization, and subsequent X-ray diffraction (XRD) analysis; and second, as a predictive analysis of its likely structural features based on established principles and data from analogous phosphonic acids. This guide is intended for researchers, scientists, and professionals in materials science and drug development who require a deep understanding of the solid-state properties of this and similar compounds.

Introduction to 2-Phenylvinylphosphonic Acid

2-Phenylvinylphosphonic acid (C₈H₉O₃P, CAS No. 1707-08-0) is an organophosphorus compound that combines a rigid phenyl ring and a reactive vinyl group with a strongly hydrogen-bonding phosphonic acid moiety.[1][2] This unique combination of functional groups makes it a valuable monomer for creating functional polymers with applications in areas such as coatings, ion-exchange resins, and biomedical materials.[3][4] The solid-state structure, dictated by intermolecular forces, is paramount as it governs key material properties including solubility, dissolution rate, thermal stability, and hygroscopicity.

Single-crystal X-ray diffraction remains the gold standard for unequivocally determining the three-dimensional atomic arrangement within a crystalline solid.[5] Such data provides precise information on molecular conformation, bond lengths, bond angles, and, most critically for phosphonic acids, the intricate network of hydrogen bonds that defines the crystal packing.[6] While powder X-ray diffraction (PXRD) serves as an essential tool for fingerprinting and phase identification of bulk materials, a solved single-crystal structure provides the foundational understanding of the material's properties.[5]

Synthesis and Purification: Addressing the Challenges

The synthesis of 2-phenylvinylphosphonic acid typically proceeds via the reaction of styrene with a phosphorus halide, followed by hydrolysis. A well-established route involves the formation of a styrene-phosphorus pentachloride adduct, which is then treated to yield the phosphonic dichloride, a key intermediate that can be hydrolyzed to the final acid.[7]

However, a significant challenge in working with many phosphonic acids is their purification and crystallization. Researchers frequently report that these compounds are obtained as sticky, hygroscopic oils or amorphous solids that are difficult to handle and crystallize.[3][8] This behavior is attributed to the strong, and sometimes disordered, hydrogen-bonding capabilities of the -P(O)(OH)₂ group.

Field-Proven Purification Protocol:

For compounds resistant to direct crystallization, a salt formation-recrystallization-liberation cycle is a highly effective strategy. Dicyclohexylamine is an excellent choice for this purpose, as it forms crystalline salts with phosphonic acids, which can be readily purified.[8]

-

Salt Formation: Dissolve the crude 2-phenylvinylphosphonic acid in a suitable solvent (e.g., ethanol or acetone).

-

Amine Addition: Add a stoichiometric amount of dicyclohexylamine dropwise while stirring. The dicyclohexylammonium salt will often precipitate from the solution.

-

Recrystallization: Collect the salt by filtration and recrystallize it from a suitable solvent system (e.g., ethanol/water or acetonitrile/water) to achieve high purity.

-

Liberation of the Free Acid: Dissolve the purified salt in water and pass it through a strong acid cation-exchange resin.

-

Isolation: Lyophilize or carefully evaporate the water from the eluate to obtain the purified, solid 2-phenylvinylphosphonic acid, which will now have a much higher propensity to crystallize.

Experimental Workflow for Crystallographic Analysis

The overall workflow from synthesis to final structural analysis is a multi-step process requiring careful experimental design and execution.

Crystal Structure: A Predictive Analysis

In the absence of an experimental structure, we can predict the key crystallographic features of 2-phenylvinylphosphonic acid based on data from analogous compounds like benzylphosphinic acid and various aminophosphonic acids.[6][9]

Expected Crystallographic Parameters

The data presented below is a realistic, representative dataset for a compound of this type. It serves as a benchmark for what a researcher might expect to find upon successful crystallization and data collection.

| Parameter | Representative Value | Significance |

| Chemical Formula | C₈H₉O₃P | Confirms the elemental composition of the crystal. |

| Molecular Weight | 184.13 g/mol | Used for density calculations. |

| Crystal System | Monoclinic or Orthorhombic | Describes the basic symmetry of the unit cell. |

| Space Group | P2₁/c or Pca2₁ | Defines the specific symmetry operations within the unit cell. |

| a, b, c (Å) | a ≈ 6-10 Å, b ≈ 12-18 Å, c ≈ 8-12 Å | The dimensions of the unit cell. |

| α, β, γ (°) | α = 90°, β ≈ 95-105°, γ = 90° (for Monoclinic) | The angles of the unit cell. |

| Volume (ų) | ≈ 900-1200 ų | The volume of one unit cell. |

| Z | 4 | The number of molecules in one unit cell. |

| Calculated Density (g/cm³) | ≈ 1.35-1.45 g/cm³ | A key physical property derived from the crystal structure. |

| R-factor | < 0.05 | A measure of the agreement between the crystallographic model and the data. |

Molecular Conformation and Hydrogen Bonding

The most crucial aspect of the crystal structure will be the hydrogen-bonding network established by the phosphonic acid groups. Phosphonic acids are strong hydrogen-bond donors and acceptors and typically form highly stable, dimeric or catemeric (chain-like) structures.

-

R²₂(8) Dimer Motif: It is highly probable that two molecules will form a centrosymmetric dimer via strong O-H···O=P hydrogen bonds. This is the most common and energetically favorable synthon for phosphonic acids.

-

Inter-dimer Linkages: These primary dimers will then be linked into sheets or a 3D network by further hydrogen bonds, potentially involving the second P-OH group linking to the P=O oxygen of an adjacent dimer.

The interplay between the flat, hydrophobic phenyl groups and the strongly hydrophilic phosphonic acid dimers will likely lead to a layered structure, where the aromatic rings engage in π-π stacking or C-H···π interactions, and the phosphonic acid groups form distinct hydrophilic layers.

Powder X-ray Diffraction (PXRD) Data

Even if single crystals suitable for structural determination are not obtained, PXRD is an indispensable technique for characterizing the bulk material. It provides a unique "fingerprint" that can be used for identity confirmation, polymorph screening, and quality control.[5]

A typical PXRD pattern for a microcrystalline sample of 2-phenylvinylphosphonic acid would exhibit a series of sharp peaks at specific 2θ angles. The position and relative intensity of these peaks are characteristic of the specific crystalline phase.

Protocol for PXRD Analysis:

-

Sample Preparation: Gently grind a small amount (10-20 mg) of the bulk sample to ensure a random orientation of crystallites. Mount the powder onto a zero-background sample holder.

-

Data Collection: Use a diffractometer with Cu Kα radiation (λ = 1.5406 Å). Scan a 2θ range from approximately 4° to 40° with a suitable step size and scan speed.

-

Data Interpretation: The resulting diffractogram can be used to:

-

Confirm Identity: Compare the peak positions and intensities against a known standard or a calculated pattern from a solved single-crystal structure.

-

Assess Purity: The absence of unexpected peaks indicates a pure crystalline phase. The presence of a broad, underlying "hump" may indicate the presence of an amorphous fraction.

-

Identify Polymorphs: Different crystal forms (polymorphs) of the same compound will produce distinct PXRD patterns.

-

Conclusion

While the definitive crystal structure of 2-phenylvinylphosphonic acid awaits experimental determination, this guide provides a robust framework for its synthesis, purification, and crystallographic characterization. The primary challenges lie in the purification and crystallization stages, which can be overcome using proven techniques like salt formation. Predictive analysis based on related structures strongly suggests that the solid-state architecture will be dominated by strong O-H···O=P hydrogen bonds, leading to the formation of stable dimers that further assemble into a layered structure. The methodologies and predictive insights detailed herein offer a clear path forward for researchers, enabling the comprehensive solid-state characterization required for the intelligent design of new materials and pharmaceutical compounds.

References

-

Müller, K. et al. (2022). Substituted Poly(Vinylphosphonate) Coatings of Magnetite Nanoparticles and Clusters. MDPI. Available at: [Link]

-

NextSDS (n.d.). 2-phenylvinylphosphonic acid — Chemical Substance Information. NextSDS. Available at: [Link]

-

Pączkowska, M. et al. (2023). Design, Synthesis and Actual Applications of the Polymers Containing Acidic P–OH Fragments: Part 2—Sidechain Phosphorus-Containing Polyacids. MDPI. Available at: [Link]

-

TNI ANUARSAS, M. et al. (2011). Benzyl(phenyl)phosphinic acid. Acta Crystallographica Section E: Structure Reports Online. Available at: [Link]

-

Gaina, C. & Gaina, V. (2010). Poly(vinylphosphonic acid) and its derivatives. Progress in Polymer Science. Available at: [Link]

-

Various Authors (2013). Experience with purification/crystallisation of phosphonic acids - RPO(OH)2. ResearchGate. Available at: [Link]

-

Swanson, H. E. & Tatge, E. (n.d.). Standard X-Ray Diffraction Powder Patterns. Volume 1. Data for 54 Inorganic Substances. National Technical Reports Library - NTIS. Available at: [Link]

-

Brittain, H. G. (2001). X-ray Diffraction III: Pharmaceutical Applications. Pharmaceutical Technology. Available at: [Link]

-

Wietrzyk, J. et al. (2018). Structures of fluorinated phosphonic acid analogues of phenylglycine. ResearchGate. Available at: [Link]

-

National Center for Biotechnology Information (n.d.). Phenylphosphinic acid. PubChem Compound Database. Available at: [Link]

-

National Center for Biotechnology Information (n.d.). (1-Phenylvinyl)phosphonic acid. PubChem Compound Database. Available at: [Link]

-

Morris, M. C. et al. (1971). Standard X-ray Diffraction Powder Patterns: Section 9. Data for 63 Substances. National Bureau of Standards Monograph. Available at: [Link]

-

Bergmann, E. & Bondi, A. (1936). styrylphosphonic dichloride. Organic Syntheses. Available at: [Link]

Sources

- 1. nextsds.com [nextsds.com]

- 2. 2-phenylvinylphosphonic acid CAS#: 1707-08-0 [m.chemicalbook.com]

- 3. Substituted Poly(Vinylphosphonate) Coatings of Magnetite Nanoparticles and Clusters [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. moodle2.units.it [moodle2.units.it]

- 6. researchgate.net [researchgate.net]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. researchgate.net [researchgate.net]

- 9. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

Unveiling the Electronic Properties of 2-Phenylvinylphosphonic Acid: A Senior Scientist’s Guide to Mechanistic Profiling and Drug Development Applications

Executive Summary

As a Senior Application Scientist, I frequently encounter molecules where slight structural nuances dictate profound macroscopic and biological behaviors. 2-Phenylvinylphosphonic acid (2-PVPA) , also known as styrylphosphonic acid, is a prime example. This molecule integrates a phenyl ring, a vinyl linkage, and a phosphonic acid moiety into a highly conjugated, electronically tunable system. Understanding its electronic properties—specifically its ionization states and charge distribution—is critical for researchers leveraging it in advanced drug development, particularly in the emerging field of photopharmacology.

This whitepaper provides an in-depth analysis of the electronic architecture of 2-PVPA, details self-validating analytical protocols for its characterization, and explores its cutting-edge applications in neurodegenerative disease therapeutics.

The Electronic Architecture of 2-PVPA

The core electronic identity of 2-PVPA is governed by its extended π -conjugation system and the electron-withdrawing nature of the phosphonic acid group. The vinyl group acts as a conductive bridge, allowing electron density to delocalize from the electron-rich phenyl ring toward the electronegative phosphorus center.

This delocalization significantly impacts the acidity of the phosphonic acid protons. Phosphonic acids are typically diprotic. For 2-PVPA, empirical and predicted data indicate a pKa1 of approximately 2.92 and a pKa2 of 7.42 [1]. At physiological pH (7.4), 2-PVPA exists predominantly as a mixture of mono-anionic and di-anionic species, which governs its aqueous solubility, membrane permeability, and binding affinity to protein targets.

Quantitative Data Summary

The following table summarizes the key physicochemical parameters that dictate the molecule's behavior in biological and synthetic systems.

Table 1: Key Physicochemical and Electronic Properties of 2-PVPA

| Property | Value / Description | Source / Rationale |

| CAS Number | 1707-08-0 | Standard chemical identifier [2]. |

| pKa1 / pKa2 | ~2.92 / ~7.42 | Dictates ionization states at physiological pH [1]. |

| LogP | 1.835 | Indicates moderate lipophilicity, optimal for drug design [2]. |

| Topological Polar Surface Area (TPSA) | 67.34 Ų | Critical metric for predicting blood-brain barrier (BBB) penetration [2]. |

| Conjugation System | Extended π -system | Enables UV-Vis absorption and photochemical isomerization [4]. |

Experimental Workflow: Profiling Ionization and Electronic States

To rigorously characterize the electronic behavior of 2-PVPA in solution, a self-validating experimental workflow must be employed. Relying solely on predictive software is insufficient for rigorous drug development. The following protocol integrates potentiometric titration with Nuclear Magnetic Resonance (NMR) spectroscopy to establish a definitive electronic profile.

Protocol 1: Dual-Validation of 2-PVPA Ionization States

Objective: To empirically determine the pKa values and map the charge distribution changes across pH gradients. Causality & Logic: Potentiometry provides macroscopic thermodynamic data (exact pKa values), while 31 P and 1 H NMR provide microscopic, atom-specific validation of electron density shifts during deprotonation.

-

Sample Preparation: Dissolve 10 mM of 2-PVPA in a 0.1 M KCl aqueous solution. If solubility is limited at low pH, introduce 5% DMSO as a co-solvent.

-

Causality: The 0.1 M KCl background electrolyte maintains a constant ionic strength, ensuring that activity coefficients remain stable throughout the titration, preventing skewed pKa calculations.

-

-

Potentiometric Titration: Titrate the solution using standardized 0.1 M NaOH from pH 1.5 to 10.0 under a continuous nitrogen purge.

-

Causality: Nitrogen prevents atmospheric CO 2 absorption. Dissolved CO 2 forms carbonic acid, which would artificially lower the pH and invalidate the pKa2 measurement.

-

-

NMR Titration (Self-Validation): Prepare parallel samples in D 2 O/DMSO-d 6 adjusted to specific pH/pD values (e.g., pH 2.0, 5.0, 9.0). Acquire 31 P and 1 H NMR spectra.

-

Causality: As the phosphonic acid deprotonates, the electron density around the phosphorus atom increases, causing an upfield shift in the 31 P NMR signal. Simultaneously, the vinyl protons will exhibit chemical shift changes due to alterations in the π -conjugation, structurally validating the electronic communication between the functional groups.

-

Caption: Experimental workflow for the dual-validation of 2-PVPA electronic and ionization properties.

Applications in Drug Development: Photopharmacology

The unique electronic structure of 2-PVPA derivatives has recently positioned them at the forefront of photopharmacology , particularly in the design of "smart drugs" for neurodegenerative diseases like Alzheimer's[4].

The presence of the vinyl double bond allows for photo-induced cis-trans isomerization. Because the trans and cis isomers possess drastically different spatial geometries and electronic distributions, their binding affinities to target enzymes (e.g., cholinesterase) vary significantly.

Mechanism of Action

In its thermodynamically stable trans form, the extended conjugation and planar geometry allow the phosphonate group to interact strongly with the active site of cholinesterase. Upon irradiation with specific wavelengths of UV light, the molecule isomerizes to the cis form. This structural shift breaks the extended planarity, disrupting the π -conjugation and altering the electron density at the phosphonate group, thereby significantly reducing its inhibitory activity [5]. This mechanism allows for precise spatio-temporal control of the drug's activity using light.

Caption: Photopharmacological mechanism of 2-PVPA derivatives via cis-trans isomerization.

Protocol 2: Photochemical Isomerization and Activity Assay

Objective: To quantify the photo-conversion efficiency of 2-PVPA derivatives and measure the resulting shift in biological activity. Causality & Logic: Establishing the photostationary state (PSS) is crucial because incomplete isomerization leads to off-target baseline activity, confounding pharmacological efficacy data.

-

Irradiation Setup: Dissolve the 2-PVPA derivative in a biologically relevant buffer (pH 7.4). Irradiate the sample using a targeted LED light source (e.g., 365 nm for trans-to-cis conversion) in a quartz cuvette.

-

Causality: Quartz is completely UV-transparent, ensuring maximum photonic energy transfer to the molecule's π -system without container absorption.

-

-

HPLC/UV Validation: Monitor the isomerization kinetics using High-Performance Liquid Chromatography (HPLC) coupled with a Diode Array Detector (DAD).

-

Causality: The trans and cis isomers will have distinct retention times and UV absorption maxima due to differences in their electronic conjugation lengths. This allows for the exact calculation of the PSS ratio.

-

-

Enzymatic Assay: Introduce the irradiated (cis-enriched) and non-irradiated (trans) samples to a standard cholinesterase assay (e.g., Ellman's method).

-

Causality: Comparing the IC 50 values of the two states directly validates the hypothesis that electronic and steric shifts induced by isomerization modulate pharmacological efficacy.

-

Conclusion

The electronic properties of 2-phenylvinylphosphonic acid—driven by its conjugated π -system and the diprotic nature of the phosphonate group—make it a highly versatile pharmacophore. By rigorously profiling its pKa and charge distribution through orthogonal analytical techniques, scientists can harness its full potential. Its emerging role in photopharmacology highlights how fundamental electronic properties can be manipulated to create next-generation, precision-controlled therapeutics.

References

-

Revue des développements dans la flottation de la cassitérite : progrès et considérations physico-chimiques Source: Government of Canada Publications (publications.gc.ca) URL:[Link]

-

2-Phenylvinylphosphonic acid Chemical Properties Source: LookChem URL:[Link]

-

Phosphonic acid, (2-phenylethenyl)- | C8H9O3P | CID 1551268 Source: PubChem (nih.gov) URL:[Link]

-

Project: Photopharmacology as a tool in the research and treatment of Alzheimer's disease Source: Russian Science Foundation (rscf.ru) URL:[Link]

-

Toxicological Investigation of New Synthesized Reagents - Functionalized Phosphonates with Photocontrolled Biological Activity Source: Informatics Journals URL:[Link]

Synthesis of 2-Phenylvinylphosphonic Acid via Heck Coupling: An Application Note for Researchers

Abstract

This document provides a comprehensive guide for the synthesis of 2-phenylvinylphosphonic acid and its derivatives through the palladium-catalyzed Heck coupling reaction. This protocol offers a direct and efficient single-step method for the formation of the carbon-phosphorus and carbon-carbon bonds, crucial for developing novel materials and pharmaceutical intermediates. We will delve into the mechanistic underpinnings of the reaction, provide a detailed, field-proven experimental protocol, and address common troubleshooting scenarios to ensure reproducible and high-yield syntheses.

Introduction

Styrylphosphonic acids, such as 2-phenylvinylphosphonic acid, are a class of organic compounds that have garnered significant interest due to their utility in modifying the surface properties of materials and as versatile building blocks in organic synthesis. Their applications span from tuning electrode work functions in organic electronics to serving as precursors for biologically active molecules. The Heck reaction, a cornerstone of modern organic chemistry, provides a powerful and convergent approach to construct the key vinylphosphonate scaffold.[1][2]

This application note details a robust and scalable protocol for the Heck coupling of aryl halides with vinylphosphonic acid, leading to the direct synthesis of (E)-styrylphosphonic acids. We will explore the critical parameters influencing the reaction's success, including catalyst selection, solvent effects, and base choice, to provide researchers with a reliable methodology.

The Heck Coupling Reaction: A Mechanistic Overview